2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrobenzo[a]phenanthridinone core with multiple substituents, including a nitrophenyl group and a methylpiperazinyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Tetrahydrobenzo[a]phenanthridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.
Attachment of the Methylpiperazinyl Group: This step involves the nucleophilic substitution reaction where the piperazine derivative is introduced using reagents like methylpiperazine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methylpiperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Methylpiperazine with suitable catalysts like triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methylpiperazinyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is unique due to its tetrahydrobenzo[a]phenanthridinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H32N4O3 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C30H32N4O3/c1-30(2)17-22-27-21-7-5-4-6-19(21)8-10-23(27)31-29(28(22)26(35)18-30)20-9-11-24(25(16-20)34(36)37)33-14-12-32(3)13-15-33/h4-11,16,29,31H,12-15,17-18H2,1-3H3 |
InChI Key |
OZPHOUWOQGNFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N6CCN(CC6)C)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.